3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

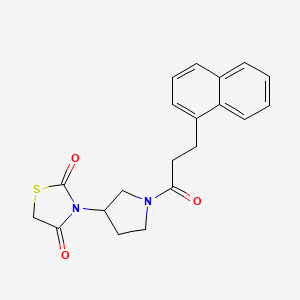

The structure features a thiazolidine-2,4-dione core substituted with a pyrrolidin-3-yl group modified by a 3-(naphthalen-1-yl)propanoyl moiety.

Properties

IUPAC Name |

3-[1-(3-naphthalen-1-ylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c23-18(9-8-15-6-3-5-14-4-1-2-7-17(14)15)21-11-10-16(12-21)22-19(24)13-26-20(22)25/h1-7,16H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOMFBYJPMNHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the naphthalen-1-yl propanoic acid derivative. This is followed by the formation of the pyrrolidine ring and the subsequent attachment of the thiazolidine-2,4-dione moiety. Common synthetic routes include multicomponent reactions, click chemistry, and the use of catalysts to improve yield and selectivity . Industrial production methods may involve the use of biopolymer-based solid acid catalysts, such as β-cyclodextrin-SO3H, which offer advantages like low toxicity, high yield, and easy isolation .

Chemical Reactions Analysis

3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidine or pyrrolidine rings, often using reagents like alkyl halides or acyl chlorides.

Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity and potential biological activity.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of this compound typically involves multiple steps, including the preparation of naphthalen-1-yl propanoic acid derivatives, formation of the pyrrolidine ring, and attachment of the thiazolidine-2,4-dione moiety. Common synthetic methods include multicomponent reactions and the use of catalysts to enhance yield and selectivity.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Employing reagents such as lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitutions at the thiazolidine or pyrrolidine rings.

- Cyclization : Intramolecular cyclization leading to additional ring structures.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is particularly significant in developing heterocyclic compounds with potential pharmaceutical applications. Its ability to participate in diverse chemical reactions makes it a versatile intermediate in synthetic chemistry.

Biology

Research has indicated that 3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exhibits potential bioactivity:

- Anticancer Activity : Studies have shown that derivatives of thiazolidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

- Anti-inflammatory Effects : Research indicates that compounds with thiazolidine structures can modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases .

Medicine

The therapeutic potential of this compound is under investigation for treating various diseases due to its unique structural features:

- Diabetes Management : Thiazolidine derivatives are known for their insulin-sensitizing properties, making them candidates for diabetes treatment.

- Neurological Disorders : Some studies suggest that derivatives may have neuroprotective effects, potentially useful in conditions like Alzheimer's disease .

Industry

In industrial applications, this compound is utilized in synthesizing advanced materials and as a catalyst in chemical reactions. Its properties allow it to facilitate various industrial processes effectively.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of thiazolidine derivatives similar to this compound. The results demonstrated that these compounds could significantly reduce tumor growth in vitro by inducing apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiazolidine derivatives found that specific modifications to the thiazolidine ring enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to enhance pharmacological properties, potentially interacting with enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to bind to multiple targets, leading to a range of biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Pyrrolidine vs. Piperazine : The pyrrolidine ring in the target compound offers a smaller, less basic heterocycle compared to piperazine derivatives (e.g., YPC-21440), which could reduce off-target interactions but may limit solubility .

- Synthetic Accessibility: The target compound’s synthesis shares similarities with 5-ylidene-thiazolidinediones (e.g., via Michael addition or condensation reactions), though the naphthalene-propanoyl-pyrrolidine moiety may require multi-step functionalization .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Pyrrolidine rings are generally less prone to oxidative metabolism than piperazines (e.g., YPC-21817), suggesting improved metabolic stability for the target compound .

Biological Activity

3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazolidine ring, has been associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C20H20N2O3S and a molecular weight of 368.45 g/mol. Its IUPAC name is 3-[1-(3-naphthalen-1-ylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione. The structure includes multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways. The thiazolidine moiety is known to enhance pharmacological properties, allowing the compound to bind to various enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as aldose reductase and cyclooxygenase, which are involved in inflammatory processes and metabolic disorders .

- Modulation of Signaling Pathways : It affects pathways related to cancer progression, including the Raf/MEK/ERK and PI3K/AKT pathways, which are frequently upregulated in tumors .

Anticancer Activity

Research indicates that derivatives of thiazolidinediones exhibit promising anticancer effects. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Inhibition of cell proliferation |

| A375 (Melanoma) | 15.0 | Modulation of signaling pathways |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinedione derivatives are known to exhibit activity against various bacterial strains. In vitro studies have reported significant inhibition against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its ability to inhibit lipoxygenase enzymes, which play a crucial role in inflammatory responses. Inhibition assays have shown that thiazolidinedione derivatives can significantly reduce lipoxygenase activity .

Case Studies

Several studies have documented the biological effects of thiazolidinediones similar to the compound :

- Study on Breast Cancer Cells : A series of thiazolidinedione derivatives were synthesized and tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds could selectively induce apoptosis without affecting normal breast cells .

- Antioxidant Activity Assessment : Another study evaluated the antioxidant capabilities using DPPH and ABTS assays, revealing that certain derivatives exhibited significant radical scavenging activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound’s synthesis likely involves multi-step organic reactions, including cyclocondensation (e.g., pyrrolidine ring formation) and functional group coupling (e.g., naphthalene-propanoyl linkage). Key steps include:

- Pyrrolidine-thiazolidine-dione core assembly : Use of hydrazine derivatives or ketones for cyclization (similar to methods in ).

- Acylation : Coupling naphthalene-propanoyl groups via amide or ester linkages under anhydrous conditions (analogous to ).

- Optimization : Adjust solvent polarity (e.g., DMF/ethanol mixtures), temperature (reflux vs. room temperature), and stoichiometry of reagents to minimize side products .

Q. How can researchers characterize the structural integrity of this compound, particularly the stereochemistry of the pyrrolidine-thiazolidine-dione core?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Use 2D NMR (COSY, NOESY) to confirm connectivity and spatial arrangement of the pyrrolidine-thiazolidine-dione system .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents on the pyrrolidine ring) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of the naphthalenyl group) .

Q. What analytical methods are recommended for assessing purity, especially for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC/UPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to separate and quantify impurities. Calibrate against reference standards (e.g., USP guidelines in ).

- TLC : Screen crude mixtures using silica gel plates and iodine staining for rapid impurity detection .

- Elemental analysis : Verify stoichiometric ratios of C, H, N, and S to confirm purity ≥95% .

Advanced Research Questions

Q. How can in vitro biological activity assays be designed to evaluate the compound’s potential as a kinase inhibitor or metabolic modulator?

- Methodological Answer :

- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of target kinases (e.g., JAK2, EGFR) at varying concentrations (IC50 determination) .

- Metabolic modulation : Test glucose uptake in 3T3-L1 adipocytes or PPAR-γ transactivation in reporter cell lines (thiazolidinediones are known PPAR-γ agonists) .

- Controls : Include positive controls (e.g., rosiglitazone for PPAR-γ) and vehicle-only groups to validate assay specificity .

Q. What strategies are effective in resolving contradictions between computational predictions (e.g., docking studies) and experimental bioactivity data?

- Methodological Answer :

- Docking validation : Perform molecular dynamics simulations to assess binding stability (e.g., RMSD <2.0 Å over 100 ns) and compare with experimental IC50 values .

- Orthogonal assays : If computational models suggest kinase inhibition but in vitro assays show no activity, test alternative targets (e.g., GPCRs, ion channels) via radioligand binding assays .

- Solubility correction : Adjust for discrepancies caused by poor compound solubility in assay buffers (e.g., use DMSO concentrations ≤0.1%) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the compound’s pharmacophore?

- Methodological Answer :

- Scaffold modifications : Synthesize analogs with substituent variations (e.g., replacing naphthalene with biphenyl or thiophene groups) and compare bioactivity ().

- Fragment-based design : Test truncated versions (e.g., pyrrolidine-dione core alone) to identify critical pharmacophoric elements .

- 3D-QSAR : Build CoMFA/CoMSIA models using bioactivity data from analogs to predict optimal substituent positions .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics, including absorption and metabolic stability?

- Methodological Answer :

- Caco-2 permeability assay : Measure apical-to-basolateral transport to predict intestinal absorption .

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS (half-life calculation) .

- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can researchers validate in vivo efficacy while addressing interspecies metabolic differences?

- Methodological Answer :

- Rodent models : Use Zucker diabetic fatty (ZDF) rats for metabolic studies or xenograft models for oncology (dose range: 10–100 mg/kg, oral gavage) .

- Interspecies scaling : Adjust doses based on allometric scaling (e.g., human equivalent dose = rodent dose × (body surface area ratio)) .

- Toxicokinetics : Monitor plasma levels and organ histopathology to correlate efficacy with safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.